4,5-Isoxazoledicarbonitrile
Description
4,5-Isoxazoledicarbonitrile is a heterocyclic compound featuring a five-membered isoxazole ring substituted with two cyano (-CN) groups at the 4- and 5-positions. Its molecular structure is characterized by the presence of one oxygen and one nitrogen atom within the aromatic ring, which confers unique electronic and reactivity properties. However, discrepancies exist in the literature regarding its nomenclature and molecular formula. For instance, lists "this compound" as an alternative name for 1,4-Dihydroxy-2-butanone (C₄H₈O₃), which contradicts the expected structure of an isoxazole derivative with two nitrile groups . This inconsistency underscores the need for careful verification of chemical identifiers.
Properties
IUPAC Name |
1,2-oxazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HN3O/c6-1-4-3-8-9-5(4)2-7/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAFXALZGJGCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310110 | |
| Record name | 4,5-Isoxazoledicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-32-5 | |
| Record name | 4,5-Isoxazoledicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Isoxazoledicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Isoxazoledicarbonitrile typically involves metal-free synthetic routes, which are preferred due to their eco-friendly nature . One common method is the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Isoxazoledicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications .
Scientific Research Applications
4,5-Isoxazoledicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,5-Isoxazoledicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit enzymes such as Hsp90 and HDAC6, which are involved in various cellular processes . The compound’s ability to bind to these targets and modulate their activity makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4,5-Isoxazoledicarbonitrile with structurally related heterocyclic dinitriles:
Physicochemical Properties
| Property | This compound | 4,5-Imidazoledicarbonitrile | 3,5-Dichloro-4-isothiazolecarbonitrile |
|---|---|---|---|
| Aromatic Ring | Isoxazole (O, N) | Imidazole (2N) | Isothiazole (S, N) |
| Electron Density | Moderate (O reduces ring basicity) | High (N-rich) | Low (S and Cl withdraw electrons) |
| Thermal Stability | Likely moderate | High | High (due to halogenation) |
Key Research Findings
- Isothiazolecarbonitriles : The patent literature describes the formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) via sodium thiocyanate-mediated coupling, though yields and characterization data are lacking . This contrasts with imidazole derivatives, where detailed spectroscopic data (e.g., IR, NMR) are often reported .
- Medicinal Potential: While this compound lacks direct therapeutic studies, related nitrile-containing heterocycles like AIM4 (an acridine derivative) demonstrate inhibition of protein aggregation in neurodegenerative diseases .
Biological Activity
4,5-Isoxazoledicarbonitrile is a compound belonging to the isoxazole family, characterized by its unique structure and various biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicine and agriculture.
Chemical Structure and Synthesis
This compound can be synthesized using various methods, including cyclization reactions involving nitriles and hydroxylamine derivatives. The general synthetic pathway involves the reaction of a suitable dicarbonyl compound with hydroxylamine to form an isoxazole ring, followed by further modifications to introduce cyano groups.
Biological Activity
The biological activity of this compound has been studied extensively in recent years. Key areas of research include:
- Antimicrobial Activity : Several studies have reported that derivatives of isoxazoles exhibit significant antimicrobial properties. For instance, compounds containing the isoxazole moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro testing has demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) that are comparable to or better than traditional antibiotics .
- Anti-inflammatory Properties : Isoxazole derivatives have been evaluated for their anti-inflammatory effects. A notable study indicated that certain isoxazoles could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds exhibiting dual inhibition of COX-1 and COX-2 were particularly promising, showing reduced inflammatory responses in animal models compared to standard anti-inflammatory drugs like ibuprofen .
- Antioxidant Activity : The antioxidant potential of this compound has also been investigated. Studies have shown that certain derivatives can scavenge free radicals effectively, with IC50 values indicating their potency in inhibiting oxidative stress markers such as DPPH and ABTS radicals. This suggests potential applications in preventing oxidative damage in biological systems .
Case Studies and Research Findings
Several case studies highlight the diverse biological activities associated with this compound:
-
Antimicrobial Testing : A study synthesized various isoxazole derivatives and tested them against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that specific compounds exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL .
Compound Bacterial Strain MIC (µg/mL) A Staphylococcus aureus 20 B Escherichia coli 30 C Bacillus cereus 15 - Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of a specific isoxazole derivative. The compound was administered in a rat model of paw edema, resulting in a significant reduction in swelling compared to the control group (p < 0.05). The compound's ability to inhibit COX-2 was confirmed through enzyme assays .
-
Antioxidant Evaluation : Research evaluating the antioxidant properties of various isoxazole compounds revealed that one derivative had an IC50 value of 0.07 mg/mL against DPPH radicals, indicating strong scavenging activity compared to standard antioxidants like ascorbic acid .
Compound DPPH IC50 (mg/mL) Isoxazole A 0.07 ± 0.004 Ascorbic Acid 1.7 ± 0.002
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
